molecular formula C9H8ClFO2 B14035573 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one

Cat. No.: B14035573
M. Wt: 202.61 g/mol
InChI Key: JNJSTHTXVANEFF-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is notable for its unique structure, which includes a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO2/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,1H3

InChI Key

JNJSTHTXVANEFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one typically involves the reaction of 3-fluoro-2-hydroxybenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro groups may enhance its binding affinity and specificity for certain targets, while the hydroxy group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF1O1C_10H_10ClF_1O_1, with a molecular weight of approximately 218.68 g/mol. The compound features a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical biochemical pathways, potentially leading to anticancer effects.
  • Receptor Modulation : It can modulate receptor activities, affecting cellular signaling pathways.
  • Covalent Bond Formation : The chloro and hydroxy groups allow for interactions with thiol-containing biomolecules, which may lead to covalent bonding with proteins and other biomolecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines, including A549 human lung adenocarcinoma cells.

StudyCell LineConcentrationViability Reduction (%)
A549100 µM63.4

The compound's effectiveness is attributed to its structural features that enhance its reactivity with biological targets.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest it may exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Variations in the positioning of functional groups can significantly influence its reactivity and interaction profiles.

Compound NameStructural FeaturesUnique Aspects
1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-oneDifferent substitution pattern on the phenyl ringPotential changes in reactivity and interaction profiles
1-(3-Fluoro-2-hydroxyphenyl)propan-2-oneHydroxy group instead of chloroDifferent reactivity due to the absence of chlorine

Case Study 1: Anticancer Activity in A549 Cells

A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The results indicated that the compound could serve as a potential lead for developing new anticancer agents.

Case Study 2: Antimicrobial Effects

In another investigation, the antimicrobial properties of the compound were tested against various bacterial strains. The findings revealed promising results, suggesting that it could be effective against certain pathogens, warranting further exploration into its potential as an antimicrobial agent.

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